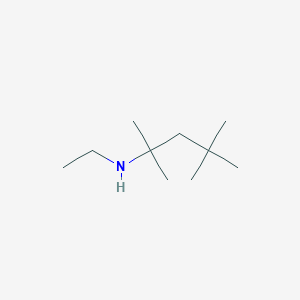

Ethyl(2,4,4-trimethylpentan-2-yl)amine

Description

Contextualization within Aliphatic Amine Research and Development

Aliphatic amines are fundamental building blocks in organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. smolecule.com Research in this area is continually driven by the need for novel structures with tailored reactivity and functionality. Sterically hindered amines, such as Ethyl(2,4,4-trimethylpentan-2-yl)amine, represent a specialized class within this broad family of compounds. The bulky substituents around the nitrogen atom can significantly influence the amine's basicity and nucleophilicity, often leading to unique reactivity profiles. masterorganicchemistry.com

In the realm of medicinal chemistry, for instance, the introduction of sterically hindered amine moieties can enhance the metabolic stability of drug candidates by shielding the nitrogen from enzymatic degradation. smolecule.com Furthermore, derivatives of this compound have been investigated for their potential as enzyme inhibitors, particularly in cancer therapy research. smolecule.com The 2,4,4-trimethylpentan-2-yl group can play a crucial role in the binding affinity and specificity of these derivatives to target enzymes like malate (B86768) dehydrogenases. smolecule.com

The synthesis of sterically hindered amines has been a persistent challenge, often requiring specialized methods to overcome the steric repulsion around the reactive nitrogen center. rsc.org Methodologies such as reductive amination of ketones are being explored and optimized to provide efficient access to these valuable compounds. rsc.orgresearchgate.netrsc.org The development of atom-economical and catalytic approaches for the synthesis of sterically hindered amines is an active area of research, with implications for both academic and industrial chemistry. rsc.orgrsc.org

Structural Features and Stereochemical Aspects of this compound

The defining characteristic of this compound is its substantial steric bulk, originating from the highly branched tertiary octyl group attached to the nitrogen. This structural feature has profound implications for the molecule's geometry and reactivity. The presence of multiple methyl groups in close proximity to the nitrogen atom restricts access to the lone pair of electrons, thereby modulating its nucleophilic and basic properties. masterorganicchemistry.comquora.com

The table below summarizes some of the key computed properties of this compound, which provide insights into its molecular structure and potential behavior.

| Property | Value |

| Molecular Formula | C10H23N |

| Molecular Weight | 157.30 g/mol |

| IUPAC Name | N-ethyl-2,4,4-trimethylpentan-2-amine |

| Canonical SMILES | CCNC(C)(C)CC(C)(C)C |

| InChI Key | PWONKOVIFVKASG-UHFFFAOYSA-N |

This data is sourced from Smolecule. smolecule.com

The steric hindrance in this compound is expected to influence the stereochemical outcome of reactions in which it participates. For instance, when used as a chiral auxiliary or a directing group in asymmetric synthesis, the bulky substituent can effectively block one face of a prochiral substrate, leading to high levels of stereoselectivity. sigmaaldrich.com The conformational preferences of the 2,4,4-trimethylpentan-2-yl group will play a critical role in determining the precise nature of this steric shielding. utdallas.edu

Furthermore, the basicity of aliphatic amines is influenced by the electronic and steric effects of the substituents on the nitrogen atom. quora.compharmaguideline.comquora.comlibretexts.org While alkyl groups are generally electron-donating, which increases the electron density on the nitrogen and enhances basicity, excessive steric hindrance can impede the solvation of the protonated amine, thereby reducing its basicity in solution. quora.com The interplay of these factors in this compound makes it an interesting case for studying the fundamental principles of amine basicity. quora.compharmaguideline.comquora.comlibretexts.org

Research Gaps and Opportunities in the Study of this compound

Despite its intriguing structural features, specific research focused solely on this compound is limited. This presents a number of opportunities for future investigation.

Synthetic Methodology: While general methods for the synthesis of sterically hindered amines exist, the development of highly efficient, scalable, and environmentally benign routes to this compound and its derivatives remains a key research gap. rsc.orgrsc.org Exploring novel catalytic systems that can tolerate high levels of steric congestion would be a valuable contribution to the field. rsc.orgrsc.org

Reactivity and Mechanistic Studies: A detailed investigation into the reactivity of this compound is warranted. Understanding how its unique steric profile influences its performance in various organic transformations, such as nucleophilic substitutions, additions, and as a ligand in catalysis, could unveil novel applications. masterorganicchemistry.com Mechanistic studies, including computational modeling, could provide valuable insights into the transition states of reactions involving this amine, helping to rationalize its reactivity and guide the design of new synthetic methods.

Applications in Asymmetric Synthesis: The potential of chiral derivatives of this compound in asymmetric catalysis is an underexplored area. sigmaaldrich.comresearchgate.netnih.gov Designing and synthesizing chiral versions of this amine and evaluating their effectiveness as catalysts or ligands in enantioselective reactions could lead to the development of new tools for the synthesis of enantiomerically pure compounds, which are of high importance in the pharmaceutical industry. mdpi.comacs.org

Materials Science: The incorporation of the bulky and hydrophobic 2,4,4-trimethylpentan-2-yl group into polymer backbones or as functional additives could lead to materials with novel properties. smolecule.com For example, it could influence the solubility, thermal stability, and surface properties of polymers. Research into the synthesis and characterization of such materials is a promising avenue for future work.

Structure

3D Structure

Properties

Molecular Formula |

C10H23N |

|---|---|

Molecular Weight |

157.30 g/mol |

IUPAC Name |

N-ethyl-2,4,4-trimethylpentan-2-amine |

InChI |

InChI=1S/C10H23N/c1-7-11-10(5,6)8-9(2,3)4/h11H,7-8H2,1-6H3 |

InChI Key |

PWONKOVIFVKASG-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C)(C)CC(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2,4,4 Trimethylpentan 2 Yl Amine

Novel Synthetic Routes and Mechanistic Investigations

The development of new synthetic pathways for Ethyl(2,4,4-trimethylpentan-2-yl)amine is crucial for improving efficiency and exploring diverse chemical space. Mechanistic investigations of these routes provide fundamental insights into the reaction pathways, allowing for further optimization.

Catalytic Hydrogenation Approaches for this compound Precursors

Catalytic hydrogenation is a powerful and clean method for the reduction of various functional groups. In the synthesis of this compound, this approach can be applied to suitable precursors, such as oximes. The precursor, 2,4,4-trimethyl-2-pentanone oxime, can be synthesized from the corresponding ketone, 2,4,4-trimethyl-2-pentanone.

The hydrogenation of the oxime precursor can be carried out using various catalytic systems. Noble metal catalysts, such as platinum and palladium, are often employed due to their high activity. For instance, platinum(IV) oxide (PtO₂) has been utilized in the hydrogenation of terpenoid oximes, and a similar approach could be adapted for 2,4,4-trimethyl-2-pentanone oxime encyclopedia.pub. The reaction is typically performed under a hydrogen atmosphere at elevated pressure and temperature. The choice of solvent can also influence the reaction's efficiency and selectivity.

| Catalyst System | Pressure (atm) | Temperature (°C) | Solvent | Potential Yield |

| Pt/C | 3 | 20-25 | Acetic Acid/H₂SO₄ | Moderate to High |

| Pt/Al₂O₃ | 7.5 | 100 | Methanol | Potentially >90% |

| Pd/C | 3 | 20-25 | Acetic Acid/H₂SO₄ | Moderate to High |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Mechanistically, the catalytic hydrogenation of an oxime to a primary amine is believed to proceed through the formation of an intermediate hydroxylamine, which is then further reduced. The steric hindrance around the carbon-nitrogen double bond in 2,4,4-trimethyl-2-pentanone oxime may necessitate more forcing reaction conditions or highly active catalysts to achieve complete conversion.

Reductive Amination Strategies Utilizing Key Intermediates

Reductive amination is a versatile and widely used method for the synthesis of amines. This one-pot reaction involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. For the synthesis of this compound, the key intermediates are 2,4,4-trimethyl-2-pentanone and ethylamine (B1201723).

The direct reductive amination of the sterically hindered ketone, 2,4,4-trimethyl-2-pentanone, with ethylamine presents a significant challenge. The formation of the intermediate imine or enamine can be slow and reversible. To drive the reaction forward, a variety of reducing agents and catalytic systems can be employed. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) organic-chemistry.org.

Recent advancements have focused on the development of more efficient and selective catalysts for the reductive amination of hindered ketones. These include both homogeneous and heterogeneous catalyst systems. For instance, iridium complexes have shown promise in the direct asymmetric reductive amination of ketones.

| Reducing Agent/Catalyst | Solvent | Temperature | Potential Advantages |

| NaBH₃CN | Methanol | Room Temperature | Good selectivity for the imine reduction. |

| NaBH(OAc)₃ | Dichloroethane | Room Temperature | Mild and effective for a wide range of substrates. |

| H₂/Pd/C | Ethanol | 50-100°C | Atom-economical and environmentally friendly. |

| H₂/Raney Nickel | Ethanol | 50-150°C | Cost-effective catalyst. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The mechanism of reductive amination involves the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. This ion is subsequently reduced by the hydride source to yield the final amine. In the case of sterically hindered ketones, the formation of the hemiaminal and its subsequent dehydration can be the rate-limiting steps.

Optimized Amidification and Subsequent Reduction Protocols

An alternative synthetic route to this compound involves the formation of an amide intermediate followed by its reduction. This two-step process can offer advantages in terms of control and purification of intermediates. The synthesis would begin with a carboxylic acid derivative, such as 2,4,4-trimethylpentanoyl chloride, which is reacted with ethylamine to form the corresponding amide, N-ethyl-2,4,4-trimethylpentanamide.

The subsequent reduction of the amide to the target amine can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation under more forcing conditions. While effective, the use of stoichiometric metal hydrides like LiAlH₄ generates significant waste.

| Amide Formation Reagents | Reduction Method | Potential Yield |

| 2,4,4-Trimethylpentanoyl chloride, EtNH₂, Et₃N | LiAlH₄ in THF | High |

| 2,4,4-Trimethylpentanoic acid, EtNH₂, DCC | Catalytic Hydrogenation (e.g., Ru-based catalyst) | Moderate to High |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Process Optimization and Yield Enhancement in this compound Synthesis

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that can be adjusted include temperature, pressure, catalyst loading, reactant stoichiometry, and solvent choice.

For catalytic processes like hydrogenation and reductive amination, the choice of catalyst and its support can have a profound effect on the reaction outcome. For instance, the use of a bimetallic catalyst or a catalyst with a specific support material could enhance the activity and selectivity towards the desired product.

Process intensification techniques, such as the use of continuous flow reactors, can also lead to significant improvements in yield and safety. Flow chemistry allows for precise control over reaction parameters and can enable the use of more reactive intermediates in a safer manner.

Implementation of Sustainable Chemistry Principles in Synthetic Pathways for this compound

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. The application of these principles to the synthesis of this compound can lead to more sustainable manufacturing methods.

Key green chemistry principles applicable to this synthesis include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reductive amination and catalytic hydrogenation are generally more atom-economical than multi-step syntheses involving protecting groups or stoichiometric reagents.

Use of Catalysis : Employing catalytic reagents in small amounts is superior to using stoichiometric reagents. The development of highly active and recyclable catalysts is a key area of research.

Safer Solvents and Auxiliaries : Minimizing the use of hazardous solvents and exploring the use of greener alternatives, such as water or bio-derived solvents.

Use of Renewable Feedstocks : Investigating the possibility of deriving the starting materials, such as 2,4,4-trimethyl-2-pentanone, from renewable resources.

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Elucidation of Reaction Mechanisms and Reactivity Profiles of Ethyl 2,4,4 Trimethylpentan 2 Yl Amine

Nucleophilic Reactivity and Basicity Characterization of the Amine Moiety in Ethyl(2,4,4-trimethylpentan-2-yl)amine

The reactivity of the amine functionality in this compound is a delicate balance between its inherent basicity and the steric encumbrance around the nitrogen atom. As a secondary amine, the nitrogen atom possesses a lone pair of electrons, rendering it both a Lewis base and a nucleophile. evitachem.com

In contrast to basicity, which is a thermodynamic measure, nucleophilicity is a kinetic phenomenon that is highly sensitive to steric effects. masterorganicchemistry.com The large tert-octyl group in this compound significantly hinders the approach of the nitrogen's lone pair to an electrophilic center. This steric hindrance is expected to reduce its nucleophilicity compared to less hindered secondary amines. For instance, kinetic studies have shown that increasing the steric bulk on the nitrogen atom dramatically decreases the rate of nucleophilic substitution reactions.

Below is a table comparing the basicity (pKa of the conjugate acid) and a measure of nucleophilicity for a series of amines to illustrate the impact of steric hindrance.

| Amine | Structure | pKa of Conjugate Acid | Mayr's Nucleophilicity Parameter (N) |

| Diethylamine | (CH₃CH₂)₂NH | 10.9 | 14.7 |

| Diisopropylamine | ((CH₃)₂CH)₂NH | 11.1 | 10.5 |

| This compound | CH₃CH₂NHC(CH₃)₂CH₂C(CH₃)₃ | Estimated ~11 | Estimated <10.5 |

Data for Diethylamine and Diisopropylamine are from established sources. The values for this compound are estimated based on structural analogy and the known effects of steric hindrance.

Electrophilic Interactions and Complexation Chemistry of this compound

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a ligand in the formation of coordination complexes with metal ions. However, the steric bulk of the tert-octyl group plays a crucial role in determining the stability and geometry of these complexes.

The formation of metal-amine complexes is a classic example of a Lewis acid-base interaction, where the metal ion is the Lewis acid (electron pair acceptor) and the amine is the Lewis base (electron pair donor). The stability of these complexes is influenced by factors such as the nature of the metal ion, the basicity of the amine, and steric effects.

For sterically hindered amines like this compound, the large alkyl group can prevent the close approach to the metal center, leading to the formation of less stable complexes compared to those formed with less hindered amines. This steric hindrance can also influence the coordination number and geometry of the resulting complex. For example, it may favor the formation of complexes with lower coordination numbers.

While specific stability constants for metal complexes of this compound are not widely reported, studies on other bulky amines have shown a decrease in complex stability with increasing steric hindrance.

The table below provides a qualitative comparison of the expected stability of metal complexes with different amines.

| Amine Ligand | Steric Hindrance | Expected Relative Stability of Metal Complex |

| Ethylamine (B1201723) | Low | High |

| Diethylamine | Moderate | Medium |

| This compound | High | Low |

Acid-Base Equilibria and Proton Transfer Dynamics

The acid-base equilibrium of this compound in a protic solvent involves the transfer of a proton between the amine and the solvent. The position of this equilibrium is determined by the relative acidities of the protonated amine and the protonated solvent.

The rate of proton transfer is a critical factor in many reactions catalyzed by acids or bases. For sterically hindered amines, the rate of proton transfer can be significantly slower than for unhindered amines. This is because the bulky substituent can impede the necessary conformational changes and solvent reorganization around the nitrogen atom during the proton transfer process.

NMR spectroscopy is a powerful tool for studying the dynamics of proton exchange. In the case of this compound, variable-temperature NMR studies could provide valuable information on the energy barriers associated with proton transfer. The rate of proton exchange can be influenced by the concentration of the amine, the pH of the solution, and the nature of the solvent.

Kinetic and Thermodynamic Analyses of Reactions Involving this compound

A quantitative understanding of the reactivity of this compound requires the determination of kinetic and thermodynamic parameters for its reactions. Due to its steric bulk, this amine is expected to exhibit significantly different reaction rates and equilibrium constants compared to less hindered analogues.

N-Alkylation Reactions: The reaction of this compound with an alkyl halide to form a tertiary amine is a classic example of a nucleophilic substitution reaction. evitachem.com The rate of this reaction is expected to be relatively slow due to the steric hindrance around the nitrogen atom, which impedes the approach of the electrophile. Kinetic studies on similar hindered amines have shown a dramatic decrease in the rate constant for N-alkylation with increasing steric bulk.

Thermodynamics of Protonation: The thermodynamics of the protonation of amines can be characterized by the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). For sterically hindered amines, the enthalpy of protonation is often more favorable (more exothermic) due to the electron-donating effect of the alkyl groups. However, this can be offset by a less favorable (more negative) entropy change due to the ordering of solvent molecules around the bulky protonated amine.

The following table provides hypothetical, yet illustrative, kinetic and thermodynamic data for the N-methylation of a series of secondary amines to highlight the expected impact of steric hindrance.

| Secondary Amine | Relative Rate of N-Methylation (k_rel) | ΔH° (kcal/mol) for Protonation | ΔS° (cal/mol·K) for Protonation |

| Diethylamine | 1 | -13.5 | -5.2 |

| Diisopropylamine | 0.01 | -14.2 | -8.9 |

| This compound | <0.01 | -14.5 (Estimated) | -10 to -12 (Estimated) |

The data for Diethylamine and Diisopropylamine are representative values from the literature. The values for this compound are estimations based on established trends.

Strategic Derivatization and Functionalization of Ethyl 2,4,4 Trimethylpentan 2 Yl Amine

Synthesis of Amides and Sulfonamides from Ethyl(2,4,4-trimethylpentan-2-yl)amine

The synthesis of amides and sulfonamides from primary and secondary amines is a fundamental transformation in organic chemistry. These reactions typically involve the acylation of the amine with a carboxylic acid derivative or a sulfonic acid derivative, respectively.

Amide Synthesis: The reaction of this compound with an acyl halide, such as an acyl chloride, or an acid anhydride (B1165640) would be the most common method for the synthesis of the corresponding N-substituted amide. masterorganicchemistry.com The general reaction involves the nucleophilic attack of the secondary amine onto the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., a chloride ion). masterorganicchemistry.com Due to the steric hindrance posed by the 2,4,4-trimethylpentan-2-yl group, these reactions might require elevated temperatures or the use of a base to facilitate the reaction by neutralizing the generated acid. masterorganicchemistry.com

While this reaction is chemically feasible, a detailed search of the scientific literature did not yield specific examples or data for the synthesis of amides from this compound. Therefore, no specific reaction conditions or yields can be reported in the following table.

Interactive Data Table: Synthesis of Amides (Hypothetical)

| Acylating Agent | Base | Solvent | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Acetyl chloride | Triethylamine | Dichloromethane | Room Temperature, 24h | N-ethyl-N-(2,4,4-trimethylpentan-2-yl)acetamide | Data not available |

Sulfonamide Synthesis: Similarly, sulfonamides can be prepared by reacting this compound with a sulfonyl chloride in the presence of a base. nih.govnih.gov This reaction, known as the Hinsberg test for amines, would result in the formation of a stable N,N-disubstituted sulfonamide. The steric bulk of the amine could influence the rate of this reaction.

A comprehensive literature search did not provide specific examples of sulfonamides synthesized from this compound.

Interactive Data Table: Synthesis of Sulfonamides (Hypothetical)

| Sulfonyl Chloride | Base | Solvent | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| p-Toluenesulfonyl chloride | Sodium hydroxide | Water/Dichloromethane | Room Temperature, 6h | N-ethyl-4-methyl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide | Data not available |

Formation of Quaternary Ammonium (B1175870) Salts and Zwitterionic Derivatives

Quaternary Ammonium Salts: Secondary amines can be alkylated to form tertiary amines, which can then be further alkylated to produce quaternary ammonium salts. wikipedia.org The reaction of this compound with an alkyl halide would first yield a tertiary amine. Subsequent reaction with another equivalent of an alkyl halide would lead to the formation of a quaternary ammonium salt, a permanently charged species. wikipedia.org The steric hindrance around the nitrogen atom in this compound might necessitate the use of more reactive alkylating agents or more forcing reaction conditions.

Specific examples of quaternary ammonium salts derived from this compound are not available in the reviewed scientific literature.

Zwitterionic Derivatives: The formation of zwitterionic derivatives would require the introduction of both a positive and a negative charge within the same molecule. For this compound, this could potentially be achieved by reacting it with a reagent that contains both an alkylating group and an acidic functional group (or a precursor to one). For instance, reaction with a sultone (a cyclic ester of a hydroxy sulfonic acid) could introduce a sulfonate group, while the nitrogen becomes quaternized, resulting in a zwitterionic sulfobetaine.

No published research was found detailing the synthesis of zwitterionic derivatives from this compound.

Incorporation of this compound into Polymeric Structures

Amines are versatile functional groups for incorporation into polymeric structures, either as part of the polymer backbone or as pendant groups. This compound could potentially be used as a monomer in polymerization reactions. For example, it could react with difunctional acyl chlorides to form polyamides, or with epoxides to form poly(amino alcohol)s. The bulky 2,4,4-trimethylpentan-2-yl group would be expected to impart specific properties to the resulting polymer, such as increased solubility in organic solvents and altered thermal properties.

Alternatively, the amine could be attached to a pre-existing polymer as a pendant group through various chemical modification strategies. This would functionalize the polymer with the sterically hindered amine, which could be useful for applications such as metal ion scavenging or as a sterically hindered base catalyst. For instance, polymers with N-ethyl pyrrolidine (B122466) methacrylamide (B166291) units have been explored as vehicles for miRNA delivery. mdpi.com

However, a review of the available literature did not yield any specific examples of polymers that have been synthesized using this compound.

Computational Chemistry and Theoretical Investigations of Ethyl 2,4,4 Trimethylpentan 2 Yl Amine

Electronic Structure, Bonding Analysis, and Molecular Orbital Theory of Ethyl(2,4,4-trimethylpentan-2-yl)amine

The electronic structure of this compound is fundamentally defined by the arrangement of its constituent atoms and the distribution of electrons within the molecular framework. At the heart of its chemical reactivity is the nitrogen atom, which possesses a lone pair of electrons, rendering it a nucleophilic center. The surrounding bulky alkyl groups, specifically the 2,4,4-trimethylpentan-2-yl and ethyl moieties, significantly influence the electronic environment of the nitrogen atom through inductive effects and steric hindrance.

Bonding Analysis: The bonding in this compound is characterized by covalent sigma (σ) bonds between carbon-carbon, carbon-hydrogen, carbon-nitrogen, and nitrogen-hydrogen atoms. The nitrogen atom is sp³ hybridized, leading to a trigonal pyramidal geometry around it, with the lone pair occupying one of the hybrid orbitals. This geometry is a key determinant of the molecule's reactivity and intermolecular interactions. The bulky 2,4,4-trimethylpentan-2-yl group, with its quaternary carbon centers, creates a sterically crowded environment around the nitrogen atom, which can impact bond lengths and angles compared to less hindered amines.

Molecular Orbital Theory: A molecular orbital (MO) diagram for a molecule of this complexity would show a multitude of bonding and antibonding orbitals. The highest occupied molecular orbital (HOMO) is of particular interest as it represents the energy of the outermost electrons and is typically associated with the molecule's ability to donate electrons. For this compound, the HOMO would be predominantly localized on the nitrogen atom's lone pair. The lowest unoccupied molecular orbital (LUMO) represents the lowest energy orbital available to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The steric hindrance imposed by the bulky alkyl groups can influence the energy of the HOMO. While alkyl groups are generally electron-donating, which would raise the HOMO energy and increase nucleophilicity, the steric bulk can also restrict access to the lone pair, thereby kinetically hindering its reactivity.

Conformational Landscape and Energy Minima Determination

The conformational landscape of this compound is rich and complex due to the presence of multiple single bonds that allow for free rotation. The various spatial arrangements of the atoms, or conformers, will have different potential energies. The determination of the most stable conformers, or energy minima, is crucial for understanding the molecule's predominant shape and its interactions with other molecules.

Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to explore the potential energy surface of the molecule. By systematically rotating around the single bonds (e.g., C-C, C-N) and calculating the energy at each step, a detailed map of the conformational landscape can be generated.

Key Rotational Bonds and Expected Low-Energy Conformers:

Rotation around the C-N bonds: The orientation of the ethyl group and the 2,4,4-trimethylpentan-2-yl group relative to each other will be a major determinant of conformational stability. Staggered conformations are generally favored over eclipsed conformations to minimize torsional strain.

Rotation within the 2,4,4-trimethylpentan-2-yl group: The bulky tert-butyl and isobutyl-like fragments of this group will have preferred orientations to minimize steric clashes between the methyl groups.

The global minimum energy conformation will be the one that best balances the various steric and electronic interactions within the molecule. It is expected that in the most stable conformers, the bulky alkyl groups will be oriented in a way that maximizes their separation in space to alleviate steric repulsion.

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra or provide spectroscopic information for compounds that have not yet been synthesized or isolated.

Predicted ¹H and ¹³C NMR Spectra: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. DFT calculations can predict the chemical shifts of ¹H and ¹³C nuclei with a reasonable degree of accuracy. The predicted chemical shifts are influenced by the electronic environment of each nucleus. For this compound, one would expect a complex ¹H NMR spectrum with multiple signals for the chemically non-equivalent protons in the ethyl and the branched pentyl groups. Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom.

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |

| N-CH₂-CH₃ | ~40-50 | ~2.5-3.0 | Quartet |

| N-CH₂-CH₃ | ~15-20 | ~1.0-1.5 | Triplet |

| N-C(CH₃)₂ | ~55-65 | - | Singlet |

| N-C(CH₃)₂ | ~25-35 | ~1.0-1.5 | Singlet |

| -CH₂-C(CH₃)₃ | ~50-60 | ~1.5-2.0 | Singlet |

| -CH₂-C(CH₃)₃ | ~30-40 | - | Singlet |

| -C(CH₃)₃ | ~30-35 | ~0.8-1.2 | Singlet |

Note: These are estimated values based on typical chemical shifts for similar functional groups and are not the result of actual quantum chemical calculations.

Predicted Infrared (IR) Spectrum: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. For this compound, characteristic vibrational modes would include:

N-H stretch: A weak to medium band around 3300-3500 cm⁻¹.

C-H stretches: Multiple strong bands in the 2850-3000 cm⁻¹ region.

C-N stretch: A medium to weak band in the 1000-1200 cm⁻¹ region.

C-H bending vibrations: Various bands in the 1350-1480 cm⁻¹ region.

Modeling of Reaction Pathways, Transition States, and Reaction Energetics

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them.

Protonation/Deprotonation Reactions: As an amine, this compound can act as a base and be protonated. The energetics of this protonation can be calculated to determine its pKa value. The steric hindrance around the nitrogen atom may affect the thermodynamics and kinetics of protonation compared to less hindered amines.

Nucleophilic Substitution Reactions: The nitrogen lone pair makes the molecule a potential nucleophile. Theoretical modeling can be used to study its participation in Sₙ2 reactions. The reaction pathway for the alkylation of the amine, for instance, can be mapped out. The calculations would involve locating the transition state for the nucleophilic attack of the nitrogen on an electrophilic carbon. The activation energy for such a reaction can be calculated, providing insight into the reaction rate. The significant steric bulk would be expected to increase the activation energy for Sₙ2 reactions, making it a relatively slow nucleophile.

Table 2: Hypothetical Calculated Energetics for a Reaction Pathway

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State | +15 to +25 |

| Products | -5 to -15 |

Note: These are representative values for a generic Sₙ2 reaction involving a sterically hindered amine and are not from specific calculations on this compound.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about the conformational dynamics, diffusion, and interactions of a molecule in different environments, such as in the gas phase, in a nonpolar solvent, or in an aqueous solution.

Behavior in the Gas Phase: In the gas phase, an MD simulation would show the molecule undergoing free rotation and translation. The conformational dynamics would be governed by the intramolecular forces, and the molecule would explore various conformations accessible at a given temperature.

Solvation in a Nonpolar Solvent: In a nonpolar solvent like hexane, the interactions between this compound and the solvent molecules would be dominated by van der Waals forces. The bulky, nonpolar alkyl groups of the amine would be well-solvated, and the molecule would likely adopt conformations that maximize favorable interactions with the solvent.

Solvation in an Aqueous Environment: In water, the behavior of this compound would be more complex. The amine group can act as a hydrogen bond acceptor, forming hydrogen bonds with water molecules. However, the large, nonpolar alkyl groups are hydrophobic. This dual nature would lead to interesting solvation behavior. The water molecules would likely form a structured cage-like arrangement around the hydrophobic portions of the molecule, a phenomenon known as the hydrophobic effect. The dynamics of these water molecules in the solvation shell would differ from those in the bulk solvent. MD simulations could quantify the number of hydrogen bonds, their lifetimes, and the diffusion coefficient of the amine in water.

Advanced Spectroscopic and Analytical Characterization Techniques for Ethyl 2,4,4 Trimethylpentan 2 Yl Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

High-resolution NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic compounds in solution. For Ethyl(2,4,4-trimethylpentan-2-yl)amine, both ¹H and ¹³C NMR would provide definitive evidence for its complex carbon framework and the position of the amine group.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to display seven distinct signals, corresponding to the seven non-equivalent proton environments in the molecule. The N-H proton of the secondary amine is expected to appear as a broad singlet in the δ 0.5-5.0 ppm range, with its chemical shift being highly dependent on solvent, concentration, and temperature. jove.comjove.com This broadening is a result of rapid chemical exchange and quadrupole effects from the nitrogen atom. jove.comjove.com The protons on carbons alpha to the nitrogen atom are deshielded and would appear further downfield, typically in the δ 2.2-2.9 ppm region. jove.comjove.com

A key feature would be the quartet and triplet pattern of the ethyl group, confirming its presence and attachment to the nitrogen atom. The highly shielded protons of the tert-butyl group would appear as a sharp singlet at a high field (low ppm value), integrating to nine protons.

Predicted ¹H NMR Data:

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-a (NH ) | 0.5 - 5.0 | Broad Singlet | 1H |

| H-b (-N-CH₂ -CH₃) | 2.5 - 2.8 | Quartet | 2H |

| H-c (-N-CH₂-CH₃ ) | 1.0 - 1.3 | Triplet | 3H |

| H-d (-C(CH₃ )₂-N-) | 1.1 - 1.4 | Singlet | 6H |

| H-e (-CH₂ -C(CH₃)₃) | 1.3 - 1.6 | Singlet | 2H |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, one for each unique carbon environment. The carbons directly bonded to the electronegative nitrogen atom (α-carbons) will be deshielded and appear in the δ 30-60 ppm range. jove.comlibretexts.org The quaternary carbons will also have characteristic chemical shifts.

Predicted ¹³C NMR Data:

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-N-CH₂ -CH₃) | 40 - 50 |

| C-2 (-N-CH₂-CH₃ ) | 14 - 18 |

| C-3 (-C (CH₃)₂-N-) | 55 - 65 |

| C-4 (-C(CH₃ )₂-N-) | 28 - 35 |

| C-5 (-CH₂ -C(CH₃)₃) | 50 - 58 |

| C-6 (-CH₂-C (CH₃)₃) | 30 - 38 |

2D NMR Techniques: To confirm these assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between the coupled protons of the ethyl group (H-b and H-c). An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connectivity outlined in the tables above.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule. FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. orgchemboulder.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A single, weak to medium absorption band in the region of 3300-3350 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine. orgchemboulder.comrockymountainlabs.comspectroscopyonline.com The C-H stretching vibrations of the numerous methyl and methylene groups would result in strong, sharp peaks in the 2850-2960 cm⁻¹ region. The C-N stretching vibration for an aliphatic amine is expected to appear in the 1000-1250 cm⁻¹ range. libretexts.orgorgchemboulder.com A broad band due to N-H wagging may also be observed between 665-910 cm⁻¹. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the N-H stretch is often weak in Raman, the C-H and C-C stretching vibrations of the alkyl backbone would be strong, providing a characteristic fingerprint of the molecule.

Predicted Vibrational Frequencies:

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | FT-IR | 3300 - 3350 | Weak-Medium |

| C-H Stretch (sp³) | FT-IR, Raman | 2850 - 2960 | Strong |

| C-N Stretch | FT-IR | 1000 - 1250 | Medium-Weak |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS is essential for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₂₃N), the calculated exact mass of the molecular ion [M]⁺• is 157.18305 u.

Fragmentation Analysis: In mass spectrometry, particularly with electron ionization (EI), the molecular ion often undergoes fragmentation. The fragmentation patterns of aliphatic amines are typically dominated by α-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom. libretexts.orgwhitman.eduyoutube.com This process leads to the formation of a stable, resonance-stabilized iminium cation.

The most likely fragmentation pathways for this compound would involve the loss of the largest alkyl group from the carbon alpha to the nitrogen to form the most stable radical.

Predicted Fragmentation Pathways and Major Ions:

Loss of a neopentyl radical (•CH₂C(CH₃)₃): This is a highly probable α-cleavage, leading to a prominent peak.

[M]⁺• → [C₅H₁₂N]⁺ + •C₅H₁₁

m/z = 86.0964

Loss of an ethyl radical (•CH₂CH₃): Another possible α-cleavage.

[M]⁺• → [C₈H₁₈N]⁺ + •C₂H₅

m/z = 128.1434

Loss of a methyl radical (•CH₃): Cleavage of a methyl group from the quaternary carbon alpha to the nitrogen.

[M]⁺• → [C₉H₂₀N]⁺ + •CH₃

m/z = 142.1590

The base peak in the mass spectrum would likely be at m/z 86, resulting from the favorable loss of the bulky neopentyl radical. The presence of a nitrogen atom is also consistent with the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.orgwhitman.edu

X-ray Crystallography of Crystalline Derivatives or Co-crystals of this compound (if applicable)

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. While this compound is a liquid at room temperature, it is possible to form crystalline derivatives suitable for X-ray diffraction analysis.

The most common approach would be to form a salt, such as the hydrochloride (C₁₀H₂₃N·HCl) or hydrobromide (C₁₀H₂₃N·HBr) salt, by reacting the amine with the corresponding acid. These salts are often crystalline solids.

If a suitable single crystal could be grown, X-ray crystallography would provide precise measurements of:

Bond lengths and angles: Confirming the connectivity and geometry of the molecule.

Molecular conformation: Revealing the preferred spatial arrangement of the bulky alkyl groups.

Intermolecular interactions: Detailing the hydrogen bonding network involving the ammonium (B1175870) proton (N⁺-H) and the chloride or bromide anion, as well as other van der Waals interactions that dictate the crystal packing.

This technique would offer an unambiguous confirmation of the molecular structure predicted by other spectroscopic methods.

Applications of Ethyl 2,4,4 Trimethylpentan 2 Yl Amine As a Versatile Synthetic Building Block

Utilization in Complex Organic Synthesis for Specialty Chemicals

The sterically hindered nature of Ethyl(2,4,4-trimethylpentan-2-yl)amine makes it a valuable reagent in the synthesis of specialty chemicals where selectivity and control over reactivity are paramount. The bulky 2,4,4-trimethylpentan-2-yl group can direct the outcome of chemical reactions and prevent undesirable side reactions, such as the formation of multiple substitution products. nih.gov

One area of application is in the synthesis of bulky urea (B33335) and thiourea (B124793) derivatives. These compounds are of significant interest as organocatalysts and as ligands for transition metals. The reaction of this compound with isocyanates or isothiocyanates can lead to the formation of sterically encumbered ureas and thioureas. The large steric footprint of the tert-octyl group can create a well-defined chiral pocket in asymmetric catalysis or modulate the electronic properties and stability of metal complexes.

Furthermore, this amine can be employed in the synthesis of complex polyamines. Polyamines are crucial in various biological and industrial processes, and the introduction of a bulky substituent can impart unique properties, such as enhanced lipid solubility or specific binding affinities. nih.gov Sequential alkylation reactions, carefully controlled to avoid over-alkylation, can be used to build up more complex polyamine structures from this foundational building block.

Investigation as a Ligand in Homogeneous and Heterogeneous Catalysis

The electron-donating nature and steric bulk of this compound make it a promising candidate for use as a ligand in catalysis. evitachem.com In homogeneous catalysis, particularly in transition metal-catalyzed cross-coupling reactions, the properties of the ancillary ligands are critical in determining the efficiency and selectivity of the catalytic system.

In reactions such as the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds, sterically hindered amine-based ligands can promote the reductive elimination step and prevent catalyst deactivation. nih.govrsc.org While traditionally phosphine-based ligands have been dominant, recent research has explored the use of N-donor ligands. The use of this compound or its derivatives as ligands in palladium-catalyzed cross-coupling reactions could offer advantages in terms of catalyst stability and turnover number, especially in the coupling of sterically demanding substrates. smolecule.com

In the realm of heterogeneous catalysis, this amine can be used to modify the surface of solid supports. For instance, it can be grafted onto silica (B1680970) or polymer surfaces to create a functionalized material with basic sites. These materials can then act as solid base catalysts for a variety of organic transformations, offering the benefits of easy separation and catalyst recycling.

| Catalytic Application | Potential Role of this compound | Benefits |

| Homogeneous Catalysis | Ancillary ligand for transition metals (e.g., Palladium) | Enhanced catalyst stability, improved selectivity for bulky substrates. |

| Heterogeneous Catalysis | Surface modifier for solid supports (e.g., silica, polymers) | Creation of solid base catalysts, ease of catalyst separation and reuse. |

| Organocatalysis | Precursor for bulky urea/thiourea catalysts | Enantioselective transformations, controlled reaction environment. |

Role in the Development of Functional Materials and Polymers

The incorporation of this compound into polymer structures can lead to the development of functional materials with tailored properties. The bulky and hydrophobic tert-octyl group can significantly influence the physical and chemical characteristics of the resulting polymer.

For instance, in the synthesis of polyamides or polyimides, the use of a diamine derivative of this compound could introduce significant free volume into the polymer matrix. This can lead to materials with higher gas permeability, which is desirable for applications such as gas separation membranes. The hydrophobic nature of the alkyl group can also enhance the polymer's resistance to moisture and improve its solubility in non-polar organic solvents. mdpi.com

Moreover, polymers functionalized with this amine can be used as specialty coatings or additives. The bulky side chains can disrupt polymer chain packing, leading to a lower glass transition temperature and increased flexibility. These functionalized polymers could also serve as platforms for further chemical modification, allowing for the attachment of other functional groups to the amine nitrogen. rsc.org

Precursor for the Synthesis of Advanced Chemical Intermediates

This compound serves as a valuable starting material for the synthesis of a variety of advanced chemical intermediates, which are themselves building blocks for more complex molecules. smolecule.com

A significant application is in the preparation of sterically hindered N-heterocyclic carbene (NHC) precursors. researchgate.net NHCs are a class of organocatalysts and ligands for transition metals that have found widespread use in synthesis. beilstein-journals.org The synthesis of an NHC precursor often involves the reaction of a diamine with a one-carbon electrophile. By starting with a derivative of this compound, it is possible to synthesize NHCs with a highly encumbered steric environment around the carbene center. These bulky NHCs can impart unique reactivity and selectivity in catalytic transformations. nih.gov

Additionally, this amine can be used to synthesize complex, unsymmetrical tertiary amines. Through carefully chosen synthetic routes, such as sequential N-alkylation, it is possible to introduce a third, different substituent onto the nitrogen atom. These unsymmetrical amines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, where the precise arrangement of substituents is crucial for biological activity. nih.govenamine.net The steric hindrance provided by the tert-octyl group can be exploited to control the regioselectivity of these alkylation reactions.

| Advanced Intermediate | Synthetic Utility |

| Bulky N-Heterocyclic Carbene (NHC) Precursors | Synthesis of highly active and selective organocatalysts and transition metal ligands. |

| Unsymmetrical Tertiary Amines | Building blocks for pharmaceuticals and agrochemicals with specific structural requirements. |

| Functionalized Polyamines | Intermediates for materials with tailored properties and specific binding capabilities. |

Future Research Directions and Emerging Trends for Ethyl 2,4,4 Trimethylpentan 2 Yl Amine in Academic Research

Exploration of Unconventional Synthetic Methodologies

The synthesis of sterically hindered amines like Ethyl(2,4,4-trimethylpentan-2-yl)amine traditionally relies on methods such as N-alkylation of a primary amine or reductive amination of a ketone. smolecule.comevitachem.com However, these conventional approaches can face challenges, including the need for harsh conditions or the formation of multiple byproducts. smolecule.com Future research is trending towards more efficient, selective, and sustainable synthetic strategies.

Emerging areas for exploration include:

Advanced Catalytic Systems : Transition metal-catalyzed amination offers superior selectivity for constructing C-N bonds in sterically demanding substrates. smolecule.com Future work could focus on developing novel palladium catalysts, potentially supported on materials like porous g-C3N4 nanosheets, which have shown high selectivity for producing other hindered amines at room temperature. mdpi.com The unique role of hydroxyl groups on such catalysts in facilitating both imine formation and reduction presents a promising avenue for optimizing the synthesis of this compound. mdpi.com

Metal-Free Photocatalytic Reactions : A significant leap beyond traditional methods is the use of metal-free photocatalytic systems. researchgate.net Research has demonstrated that such systems can achieve the aminomethylation of alkyl halides through radical-involved C(sp³)–C(sp³) bond formation, a method suitable for creating sterically congested tertiary amines. researchgate.net Applying this strategy to ethylate 2,4,4-trimethylpentan-2-amine or its precursors could provide a milder and more novel synthetic route.

Alternative Alkylation Strategies : Unconventional methods like the SN1 alkylation or the Bruylants reaction, which have been used to access other extremely hindered amines, could be adapted for the synthesis of this compound and its derivatives. nih.gov

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Approaches

The bulky 2,4,4-trimethylpentan-2-yl group imparts unusual properties to the amine, which warrant deeper investigation. smolecule.com The archetypal sp³ hybridization of amines can be distorted by excessive steric hindrance, leading to a more planar geometry around the nitrogen atom. nih.govresearchgate.net Understanding these structural nuances and their effects on reactivity is a key area for future research.

Advanced Spectroscopic Analysis : Techniques like in-situ ¹³C NMR spectroscopy can be employed to directly monitor reactions and understand mechanisms. This has been used to study the reaction of hindered amines with CO₂, revealing how steric hindrance affects carbamate (B1207046) stability and favors bicarbonate formation. acs.orgosti.gov Similar real-time studies on this compound could elucidate its reaction kinetics and pathways in various chemical transformations.

Computational Chemistry : Quantum chemistry calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms and molecular properties. nih.govresearchgate.net Computational studies can predict the activation energies of different reaction pathways, analyze the stability of intermediates, and quantify steric and electronic effects. mdpi.comresearchgate.net For this compound, DFT could be used to model its conformational landscape, calculate its proton affinity, and determine its steric profile using metrics like the percent buried volume (%VBur), a key parameter for predicting the properties of hindered amines. nih.govresearchgate.net

| Property | Computed Value | Future Research Direction |

|---|---|---|

| Molecular Formula | C₁₀H₂₃N | Validation of unconventional synthetic routes for derivatives. |

| Molecular Weight | 157.30 g/mol | Correlation of mass spectrometry fragmentation patterns with computational models. |

| XLogP3 | 2.9 - 3.1 | Experimental measurement of lipophilicity and its impact on performance in materials science applications. |

| Topological Polar Surface Area | 12.0 Ų | Spectroscopic (e.g., FTIR, XPS) investigation of surface interactions and hydrogen bonding capabilities. |

Development of Novel Applications in Catalysis and Materials Science

While currently noted for its potential as a chemical intermediate, the unique structure of this compound suggests it could be a valuable component in advanced materials and catalytic systems. smolecule.comevitachem.com Its steric bulk can be exploited to control reactivity, enhance stability, or create specific molecular environments.

Polymer Science : Sterically hindered amines are well-known as excellent stabilizers against the photodegradation of polymers. tandfonline.com Future research could involve incorporating this compound into polymer backbones or using it as an additive to create novel polyimides or other high-performance polymers with enhanced thermal stability and solubility. csic.es Its bulky pendant group could disrupt polymer chain packing, improving processability. csic.es Furthermore, its incorporation into porous organic polymers could be explored for applications like gas capture, where amine functionalization is known to enhance CO₂ loading capacity and selectivity. researchgate.net

Catalysis : The compound's steric profile and electron-donating nitrogen atom make it a candidate for use as a ligand in organometallic chemistry. evitachem.com It could be used to modulate the activity and selectivity of metal catalysts in organic transformations. For example, bulky amine ligands can influence the coordination sphere of a metal center, potentially creating active sites for challenging reactions. acs.org Computational studies have explored the reactivity of organometallic complexes with hindered amines, paving the way for predictive catalysis. nih.govresearchgate.net

| Application Area | Potential Role | Key Property |

|---|---|---|

| Polymer Stabilizers | Act as a light and thermal stabilizer to prevent degradation. | Steric hindrance around the amine group. tandfonline.com |

| Gas Capture Materials | Functional group in porous polymers to enhance CO₂ selectivity. | Basicity and ability to interact with acidic gases. researchgate.net |

| Organometallic Catalysis | Bulky ligand to control catalyst selectivity and stability. | Steric bulk and electron-donating ability. nih.govresearchgate.net |

| Epoxy Curing Agents | Modifier or primary agent to control curing kinetics. | Reactivity of the N-H bond, modulated by steric hindrance. ontosight.ai |

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The intersection of artificial intelligence (AI) and chemistry is revolutionizing how molecules are designed, synthesized, and characterized. researchgate.net For a structurally complex molecule like this compound, AI and machine learning (ML) offer powerful tools to accelerate research and discovery.

Predictive Modeling of Properties : ML models can be trained on large datasets of amines to predict various properties based on molecular structure. nih.gov For instance, models can correlate chemical structure with oxidative degradation rates or predict steric parameters like %VBur. nih.govnih.gov Applying such models to this compound could rapidly generate hypotheses about its stability, reactivity, and physical properties, guiding experimental work.

Retrosynthesis and Reaction Prediction : AI-driven retrosynthesis tools can propose novel and efficient synthetic pathways for complex molecules, moving beyond human intuition. nih.govengineering.org.cn These platforms analyze vast reaction databases to identify the most viable disconnections and reaction conditions. researchgate.net Such a tool could be used to design unconventional and optimized syntheses for this compound and its derivatives. Furthermore, forward-prediction models can anticipate the outcomes of unknown reactions, including potential side products, thereby reducing experimental trial and error. nih.govdigitellinc.com

Accelerated Discovery : By integrating AI-powered synthesis planning with automated robotic platforms, the entire discovery cycle—from design and synthesis to testing and analysis—can be expedited. nih.gov This approach would allow for the high-throughput screening of derivatives of this compound for various applications, such as identifying the optimal amine structure for a specific catalytic process or material property.

Q & A

Q. What are the established synthetic routes for Ethyl(2,4,4-trimethylpentan-2-yl)amine, and how are reaction conditions optimized?

The compound can be synthesized via electrophilic alkylation using tert-butyl groups as substituents, as demonstrated in the synthesis of structurally related antioxidants like Bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]amine . Key parameters include temperature control (e.g., 60–80°C), solvent selection (e.g., dichloromethane or toluene), and stoichiometric ratios of alkylating agents to amine precursors. Optimization involves monitoring reaction progress via TLC or GC-MS to minimize byproducts such as over-alkylated derivatives.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the branching pattern of the 2,4,4-trimethylpentan-2-yl moiety and ethylamine linkage. For crystallographic validation, single-crystal X-ray diffraction provides precise bond angles and spatial arrangement, as seen in related tert-butylphenylamine derivatives . Elemental analysis further verifies purity (>98%) and molecular composition.

Q. What are the typical chemical modifications of this compound to enhance stability or reactivity?

Common modifications include:

- N-Alkylation : Introducing bulky substituents to sterically shield the amine group, improving oxidative stability .

- Substitution reactions : Halogenation or nitration at the ethyl group to tune electronic properties for catalytic applications . Reaction conditions (e.g., anhydrous environments, catalysts like Pd/C) are tailored to avoid degradation of the branched alkyl chain.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in antioxidant or enzyme inhibition data (e.g., IC₅₀ variability) often arise from assay-specific conditions . For example:

- DPPH vs. FRAP assays : DPPH measures radical scavenging, while FRAP assesses reducing power, leading to divergent results for the same compound .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) may enhance solubility but alter interaction kinetics with biological targets. Standardizing protocols (e.g., ISO 10993-5) and using orthogonal assays (e.g., α-glucosidase inhibition paired with molecular docking) can clarify mechanisms .

Q. What computational strategies are effective for predicting the interaction of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) simulations are used to model binding affinities. For instance, analogs like 4-methyl-2-(2,4,4-trimethylpentan-2-yl) phenol show strong α-glucosidase inhibition via hydrogen bonding with catalytic residues (Asp349, Glu304) . MD simulations (>100 ns) further assess stability of ligand-enzyme complexes under physiological conditions.

Q. What role does this compound play in enzyme inhibition, and how is this mechanistically validated?

The compound’s branched alkyl chain enhances lipophilicity, facilitating membrane penetration. In α-glucosidase inhibition, competitive binding at the active site is validated via Lineweaver-Burk plots and Ki calculations . For example, derivatives with tert-butyl groups exhibit lower Ki values (≈0.5 µM) compared to linear-chain analogs, suggesting steric and electronic advantages .

Q. How can structural analogs of this compound be designed for targeted antioxidant activity?

Structure-activity relationship (SAR) studies highlight that:

- Electron-donating groups (e.g., -OCH₃) on aromatic rings improve radical scavenging in DPPH assays.

- Branching at the 2,4,4-trimethylpentan-2-yl group reduces oxidative degradation, as seen in bis(tert-butylphenyl)amine antioxidants . High-throughput screening (HTS) combined with QSAR models accelerates optimization of substitution patterns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.